An In-depth Technical Guide to 6-Methyl-2,6-diazaspiro[4.5]decane: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 6-Methyl-2,6-diazaspiro[4.5]decane: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of 6-Methyl-2,6-diazaspiro[4.5]decane, a heterocyclic scaffold with significant potential in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages information on its dihydrochloride salt and analogous diazaspiro[4.5]decane derivatives to offer a comprehensive overview of its chemical structure, predicted physicochemical properties, and plausible synthetic methodologies. The insights presented herein are grounded in established principles of organic chemistry and draw from extensive research on related spirocyclic systems.
The 6-Methyl-2,6-diazaspiro[4.5]decane Scaffold: A Structural Overview
6-Methyl-2,6-diazaspiro[4.5]decane belongs to the class of diazaspirocycles, which are characterized by two nitrogen-containing rings connected by a single spiro carbon atom. This unique structural arrangement imparts a rigid, three-dimensional geometry, a feature of growing interest in drug discovery for its potential to enhance target binding affinity and specificity. The core structure consists of a five-membered pyrrolidine ring and a six-membered piperidine ring, with the spiro-carbon being the C5 atom of the pyrrolidine and the C4 atom of the piperidine. The methyl group at the 6-position of the piperidine ring is a key feature of the title compound.
The IUPAC name for this compound is 6-Methyl-2,6-diazaspiro[4.5]decane. It is also important to note the existence of its dihydrochloride salt, 6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride, which has the CAS Number 2705211-40-9.[1][2] The presence of two basic nitrogen atoms allows for the formation of such salts, which often exhibit improved solubility and stability compared to the freebase.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Molecular Formula | C9H18N2 | Derived from the chemical structure. |
| Molecular Weight | 154.25 g/mol | Calculated from the molecular formula. |
| pKa | pKa1: ~8-9, pKa2: ~10-11 | The two nitrogen atoms will have distinct basicities. The secondary amine in the pyrrolidine ring is expected to be slightly less basic than the tertiary amine in the piperidine ring. These values are typical for cyclic secondary and tertiary amines. |
| logP | 1.5 - 2.5 | The presence of the methyl group and the overall aliphatic nature of the molecule suggest a moderate lipophilicity. This is a crucial parameter for predicting membrane permeability and overall pharmacokinetic behavior. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | As a freebase, its solubility in water is expected to be low. However, its dihydrochloride salt should exhibit significantly higher aqueous solubility. It is expected to be soluble in alcohols, chlorinated solvents, and other common organic solvents. |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on the molecular weight and non-planar structure, it is not expected to be a high-melting solid. |
Synthesis and Experimental Protocols
While a specific, published synthetic route for 6-Methyl-2,6-diazaspiro[4.5]decane was not identified, a plausible pathway can be designed based on established methods for the synthesis of related diazaspirocycles. A common strategy involves the construction of the spirocyclic core through intramolecular cyclization reactions.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of one of the C-N bonds in either the pyrrolidine or piperidine ring, leading to a linear precursor that can be cyclized.
Caption: Retrosynthetic analysis of 6-Methyl-2,6-diazaspiro[4.5]decane.
Plausible Synthetic Pathway
A potential forward synthesis could commence from N-methyl-4-piperidone.
Caption: Proposed synthetic pathway for 6-Methyl-2,6-diazaspiro[4.5]decane.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a conceptual outline and would require optimization.
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Synthesis of a Key Intermediate:
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To a solution of N-methyl-4-piperidone in a suitable solvent, add a source of cyanide (e.g., KCN) to form the corresponding cyanohydrin.
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The hydroxyl group of the cyanohydrin is then converted to a leaving group (e.g., tosylate or mesylate).
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Displacement of the leaving group with a protected aminomethyl nucleophile would yield a key intermediate.
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Reduction and Cyclization:
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The nitrile group of the intermediate is reduced to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).
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The protecting group on the other amine is selectively removed.
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Intramolecular cyclization is then induced, possibly via reductive amination or by converting one of the amino groups into a leaving group, to form the spirocyclic core.
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Purification and Characterization:
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The crude product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.
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The structure of the final compound would be confirmed by spectroscopic methods as detailed below.
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Spectroscopic Characterization (Predicted)
The following are the expected spectroscopic features of 6-Methyl-2,6-diazaspiro[4.5]decane.
¹H NMR Spectroscopy
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¹H NMR (predicted, CDCl₃, 400 MHz):
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δ 2.8-3.2 ppm (m): Protons on carbons adjacent to the nitrogen atoms in both rings.
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δ 2.3 ppm (s, 3H): The N-methyl protons, appearing as a sharp singlet.
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δ 1.5-2.0 ppm (m): The remaining methylene protons of the piperidine and pyrrolidine rings.
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A broad singlet corresponding to the N-H proton of the secondary amine, which may be exchangeable with D₂O.
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¹³C NMR Spectroscopy
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¹³C NMR (predicted, CDCl₃, 100 MHz):
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δ ~60-70 ppm: Spiro carbon atom.
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δ ~40-60 ppm: Carbons adjacent to nitrogen atoms.
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δ ~45 ppm: N-methyl carbon.
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δ ~20-40 ppm: Other aliphatic carbons.
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Infrared (IR) Spectroscopy
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IR (predicted, thin film):
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~3300 cm⁻¹ (broad): N-H stretching vibration of the secondary amine.
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2950-2800 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic CH₂ and CH₃ groups.[3]
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~1450 cm⁻¹: C-H bending vibrations.
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~1100 cm⁻¹: C-N stretching vibrations.
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Mass Spectrometry (MS)
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MS (EI):
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M⁺ at m/z = 154: The molecular ion peak.
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Fragmentation pattern: Expect to see fragments corresponding to the loss of the methyl group, and cleavage of the piperidine and pyrrolidine rings.
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Applications in Drug Discovery and Medicinal Chemistry
The diazaspiro[4.5]decane scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, three-dimensional nature allows for the precise spatial orientation of substituents, which can lead to enhanced binding to biological targets.[4]
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Bioisosteric Replacement: Diazaspirocycles are often explored as bioisosteres for other cyclic amines, such as piperazine, to improve pharmacokinetic properties and target selectivity.[5]
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Central Nervous System (CNS) Agents: The scaffold's lipophilicity and basic nitrogen atoms make it a promising core for the development of CNS-active drugs, as these features can facilitate crossing the blood-brain barrier.
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Kinase Inhibitors: Diazaspiro[4.5]decanone derivatives have shown promise as potent and selective kinase inhibitors.[4] The introduction of functional groups onto the 6-Methyl-2,6-diazaspiro[4.5]decane core could lead to novel kinase inhibitors.
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Sigma Receptor Ligands: The exploration of diazaspiro cores in the development of sigma-2 receptor ligands has been a subject of research.[5]
Experimental Workflow for Analysis and Derivatization
Caption: A typical workflow for the synthesis, characterization, and biological evaluation of 6-Methyl-2,6-diazaspiro[4.5]decane derivatives.
Conclusion
6-Methyl-2,6-diazaspiro[4.5]decane is a structurally intriguing molecule with considerable potential for applications in drug discovery and development. While direct experimental data is sparse, this guide has provided a comprehensive overview based on its structural characteristics and the properties of related compounds. The proposed synthetic strategies and predicted analytical data offer a solid foundation for researchers interested in exploring the chemistry and biological activity of this promising scaffold. Further research into the synthesis and evaluation of this and related compounds is warranted to fully unlock their therapeutic potential.
References
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6-methyl-2,6-diazaspiro[4.5]decane dihydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 27, 2026, from [Link]
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One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 27, 2026, from [Link]
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Asymmetric total synthesis strategies of halichlorine and pinnaic acid - PMC - NIH. (n.d.). National Institutes of Health. Retrieved March 27, 2026, from [Link]
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2-methyl-2,6-diazaspiro[4.5]decane — Chemical Substance Information - NextSDS. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]
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1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. (2021, June 4). MDPI. Retrieved March 27, 2026, from [Link]
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6-Methyl-1,4-dioxaspiro[4.5]decane - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
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6-methyl-2-oxa-6,9-diazaspiro[4.5]decane - PubChemLite. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
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Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to dibenzylidene acetone. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]
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6-Azaspiro[4.5]decane | C9H17N | CID 22569865 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI. (2022, July 27). MDPI. Retrieved March 27, 2026, from [Link]
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IR Absorption Bands and NMR - Rose-Hulman. (n.d.). Rose-Hulman Institute of Technology. Retrieved March 27, 2026, from [Link]
